molecular formula C15H11N3 B13125963 5-pyridin-2-yl-2-pyridin-3-ylpyridine

5-pyridin-2-yl-2-pyridin-3-ylpyridine

Cat. No.: B13125963
M. Wt: 233.27 g/mol
InChI Key: SINIMHQUKPPHQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-pyridin-2-yl-2-pyridin-3-ylpyridine is a heterocyclic compound that features three pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-pyridin-2-yl-2-pyridin-3-ylpyridine typically involves the condensation of pyridine-2-carboxaldehyde with pyridine-3-carboxaldehyde in the presence of a suitable catalyst. One common method involves using manganese(II) chloride and ammonium diethyldithiophosphate as catalysts . The reaction is carried out under mild conditions, often in a one-pot reaction, which simplifies the process and increases yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-pyridin-2-yl-2-pyridin-3-ylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-pyridin-2-yl-2-pyridin-3-ylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-pyridin-2-yl-2-pyridin-3-ylpyridine involves its interaction with specific molecular targets. In medicinal applications, it can bind to enzymes or receptors, modulating their activity. For example, its anti-inflammatory activity may involve inhibition of key enzymes in the inflammatory pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-pyridin-2-yl-2-pyridin-3-ylpyridine is unique due to its three pyridine rings, which provide a distinct electronic structure and reactivity profile. This makes it particularly useful in forming stable metal complexes and exploring new chemical reactivities.

Properties

Molecular Formula

C15H11N3

Molecular Weight

233.27 g/mol

IUPAC Name

5-pyridin-2-yl-2-pyridin-3-ylpyridine

InChI

InChI=1S/C15H11N3/c1-2-9-17-14(5-1)13-6-7-15(18-11-13)12-4-3-8-16-10-12/h1-11H

InChI Key

SINIMHQUKPPHQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CN=C(C=C2)C3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.